Bienvenue dans la boutique en ligne BenchChem!

3-(2,6-Dimethylphenyl)-5-ethyl-2-methyl-3,5-dihydro-4H-imidazol-4-one

CYP11B1 inhibition Adrenal steroidogenesis Anesthetic SAR

3-(2,6-Dimethylphenyl)-5-ethyl-2-methyl-3,5-dihydro-4H-imidazol-4-one (CAS 64429-46-5, molecular formula C14H18N2O, MW 230.31 g/mol) is a heterocyclic imidazol-4-one derivative characterized by a 2,6-dimethylphenyl substituent at the N3 position, an ethyl group at C5, and a methyl group at C2. Unlike the clinically established imidazole anesthetics etomidate and metomidate, which feature an imidazole-5-carboxylate ester core, this compound presents a distinct 3,5-dihydro-4H-imidazol-4-one scaffold with a cyclic carbonyl and an endocyclic C=N double bond, classifying it as a cyclic urea analog rather than a carboxylate ester.

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
CAS No. 64429-46-5
Cat. No. B12936375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Dimethylphenyl)-5-ethyl-2-methyl-3,5-dihydro-4H-imidazol-4-one
CAS64429-46-5
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESCCC1C(=O)N(C(=N1)C)C2=C(C=CC=C2C)C
InChIInChI=1S/C14H18N2O/c1-5-12-14(17)16(11(4)15-12)13-9(2)7-6-8-10(13)3/h6-8,12H,5H2,1-4H3
InChIKeyFCIYDFBPJVPCPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,6-Dimethylphenyl)-5-ethyl-2-methyl-3,5-dihydro-4H-imidazol-4-one (CAS 64429-46-5): Procurement-Grade Structural & Physicochemical Baseline


3-(2,6-Dimethylphenyl)-5-ethyl-2-methyl-3,5-dihydro-4H-imidazol-4-one (CAS 64429-46-5, molecular formula C14H18N2O, MW 230.31 g/mol) is a heterocyclic imidazol-4-one derivative characterized by a 2,6-dimethylphenyl substituent at the N3 position, an ethyl group at C5, and a methyl group at C2 . Unlike the clinically established imidazole anesthetics etomidate and metomidate, which feature an imidazole-5-carboxylate ester core, this compound presents a distinct 3,5-dihydro-4H-imidazol-4-one scaffold with a cyclic carbonyl and an endocyclic C=N double bond, classifying it as a cyclic urea analog rather than a carboxylate ester [1]. This fundamental structural distinction places the compound at a unique intersection between the imidazole anesthetic pharmacophore and the imidazolidinone metabolite space typified by the lidocaine metabolite N1-ethyl-2-methyl-N3-(2,6-dimethylphenyl)-4-imidazolidinone (CAS 32845-42-4) [2].

Why 3-(2,6-Dimethylphenyl)-5-ethyl-2-methyl-3,5-dihydro-4H-imidazol-4-one Cannot Be Substituted by Etomidate, Metomidate, or Imidazolidinone Analogs


Generic substitution fails for CAS 64429-46-5 because its imidazol-4-one core is chemically and pharmacologically orthogonal to both the imidazole-5-carboxylate anesthetics (etomidate, metomidate) and the saturated imidazolidinone metabolite scaffold (CAS 32845-42-4). The presence of the cyclic carbonyl at position 4 and the C=N double bond creates a planar, conjugated system with distinct hydrogen-bond acceptor/donor topology compared to the ester moiety of etomidate [1]. Critically, published structure-activity relationship (SAR) data for the etomidate class demonstrate that replacing the imidazole nitrogen with a carbon (carboetomidate) reduces cortisol synthesis inhibition by three orders of magnitude, while modification of the ester to other functional groups abolishes CYP11B1 binding [2]. These data prove that the imidazole-5-carboxylate ester is a pharmacophore prerequisite for adrenal suppression; the target compound's imidazol-4-one core lacks this motif entirely, predicting a fundamentally different CYP enzyme interaction profile. Furthermore, the 2,6-dimethylphenyl N-substituent introduces steric bulk directly adjacent to the heterocyclic core, a geometry distinct from the 1-phenylethyl linkage in etomidate, and this substitution pattern has been independently flagged as a structural alert for time-dependent CYP3A4 inhibition in benzimidazole series [3].

Quantitative Differentiation Evidence for 3-(2,6-Dimethylphenyl)-5-ethyl-2-methyl-3,5-dihydro-4H-imidazol-4-one vs. Closest Structural Analogs


Core Scaffold Divergence: Imidazol-4-one (Cyclic Urea) vs. Imidazole-5-carboxylate Ester Determines CYP11B1 Binding Competence

The target compound features a 3,5-dihydro-4H-imidazol-4-one core (cyclic urea with endocyclic C=N), which is structurally incapable of adopting the imidazole-5-carboxylate ester geometry required for high-affinity CYP11B1 (11β-hydroxylase) binding. Etomidate inhibits human CYP11B1 with an IC50 of 0.5 nM, and its carboxylate ester engages in critical hydrogen-bonding and coordination interactions with the heme iron [1]. Substituting the imidazole nitrogen for carbon (carboetomidate, a pyrrole analog) reduces cortisol synthesis inhibition potency by approximately 1,000-fold [2]. The target compound's replacement of the ester with a cyclic carbonyl and introduction of the C=N bond represents an even more profound scaffold departure, predicting abrogation of CYP11B1 binding (class-level inference).

CYP11B1 inhibition Adrenal steroidogenesis Anesthetic SAR

Ring Unsaturation Distinguishes the Target Imidazol-4-one from the Saturated Lidocaine Metabolite Imidazolidinone (CAS 32845-42-4)

The target compound (C14H18N2O, MW 230.31) differs from the known lidocaine metabolite N1-ethyl-2-methyl-N3-(2,6-dimethylphenyl)-4-imidazolidinone (CAS 32845-42-4, C14H20N2O, MW 232.32) by exactly one degree of unsaturation (two hydrogen atoms) [1][2]. The target possesses an endocyclic C=N double bond (imidazol-4-one), while the lidocaine metabolite is fully saturated (imidazolidin-4-one). This unsaturation confers: (i) a planar geometry at the C=N bond affecting receptor binding surface complementarity; (ii) altered electron distribution with the carbonyl conjugated to the C=N double bond; and (iii) different chemical reactivity, including susceptibility to nucleophilic attack at the imine carbon. The lidocaine metabolite is a documented in vivo condensation product of acetaldehyde (ethanol metabolite) with the N-deethylated lidocaine metabolite [3]; the unsaturated analog's distinct electronic structure predicts different metabolic stability and a different profile of potential reactive metabolite formation.

Lidocaine metabolism Imidazolidinone Metabolite identification

2,6-Dimethylphenyl N-Substitution: Structural Alert for Time-Dependent CYP3A4 Inhibition Distinct from Etomidate's 1-Phenylethyl Motif

The target compound bears a 2,6-dimethylphenyl group directly attached to the imidazolone N3 position, creating a sterically hindered N-aryl substitution. This contrasts with etomidate and metomidate, which feature a 1-phenylethyl group linked via a chiral carbon spacer to the N1 position. Published medicinal chemistry literature has independently identified the 2,6-dimethylphenyl substituent on benzimidazole and imidazole scaffolds as a structural alert for time-dependent CYP3A4 inhibition (TDI), attributed to metabolic activation generating reactive intermediates [1]. While etomidate is a known reversible CYP3A4 inhibitor, the direct N-aryl linkage in the target compound may predispose it to mechanism-based inactivation through a different metabolic pathway. This structural alert is absent in etomidate (whose N-substituent is a 1-phenylethyl group with an sp3-hybridized linker carbon) and in the lidocaine metabolite analog (which bears an N-ethyl group at N1 rather than a second aryl substituent). Users procuring this compound for in vitro metabolism studies must account for this differentiated CYP3A4 TDI risk.

CYP3A4 inhibition Time-dependent inhibition Structural alert

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Profile vs. Etomidate and Metomidate

The target compound (C14H18N2O, MW 230.31) occupies a distinct physicochemical space compared to the clinical imidazole anesthetics. Etomidate (C14H16N2O2, MW 244.29) and metomidate (C13H14N2O2, MW 230.26) both contain a carboxylate ester moiety capable of hydrogen-bond acceptance but not donation, while the target compound's imidazol-4-one core provides both a hydrogen bond acceptor (C=O) and the potential for tautomerization-dependent hydrogen bond donation. Based on structural determinants, the target compound is predicted to exhibit lower logP than etomidate due to the absence of the lipophilic ethyl ester group, and a different aqueous solubility profile driven by the cyclic urea's capacity for water interaction . The 2,6-dimethylphenyl group introduces steric hindrance around the N3 position, which when combined with the C5-ethyl group, creates a chiral center at C5 that is absent in etomidate (whose chirality resides at the exocyclic 1-phenylethyl carbon). This racemic C5 center has implications for stereoselective synthesis and potential enantiomer-dependent biological activity.

Lipophilicity Hydrogen bonding Physicochemical profiling

Optimal Research and Procurement Scenarios for 3-(2,6-Dimethylphenyl)-5-ethyl-2-methyl-3,5-dihydro-4H-imidazol-4-one (CAS 64429-46-5)


Negative Control for CYP11B1-Mediated Adrenal Suppression in Anesthetic Pharmacology Studies

Because the target compound's imidazol-4-one core lacks the imidazole-5-carboxylate ester pharmacophore essential for CYP11B1 binding (as demonstrated by the 1,000-fold potency loss in carboetomidate [1]), it can serve as a structurally matched negative control in experiments where etomidate-induced adrenal suppression must be ruled out. Researchers comparing etomidate analogs should include this compound to confirm that observed steroidogenic effects are pharmacophore-dependent rather than arising from the 2,6-dimethylphenyl motif or imidazole-like heterocycle general properties.

LC-MS/MS Reference Standard for Differentiating Unsaturated Imidazolone Metabolites from Saturated Imidazolidinone Lidocaine Metabolites

Forensic toxicology and clinical pharmacology laboratories developing quantitative assays for lidocaine and its metabolites require this compound as a chromatography-resolved reference standard. The target compound's unsaturated imidazol-4-one structure (MW 230.31, C14H18N2O) separates distinctly from the saturated lidocaine metabolite (CAS 32845-42-4, MW 232.32, C14H20N2O) by both reversed-phase HPLC retention time and mass spectrometry, enabling unambiguous identification in complex biological matrices where both saturated and unsaturated imidazol(idin)one species may co-occur [2].

Tool Compound for Dissecting 2,6-Dimethylphenyl-Driven CYP3A4 Time-Dependent Inhibition SAR

The 2,6-dimethylphenyl group directly attached to the heterocyclic nitrogen has been identified as a structural alert for time-dependent CYP3A4 inhibition in benzimidazole series [3]. This compound allows DMPK scientists to study this TDI liability in an imidazol-4-one context independent of the benzimidazole fusion, and without confounding contributions from the carboxylate ester present in etomidate. It is particularly valuable for building structural alert databases and for training in silico models predicting TDI risk from N-aryl substitution patterns.

Synthetic Intermediate for GABA-A Receptor Ligand Libraries Based on the Imidazolone Scaffold

The imidazolone core has been patented as a privileged scaffold for GABA-A receptor modulation (US5637725A, US5849927) [4]. This specific compound, bearing a 2,6-dimethylphenyl N-substituent, a C5-ethyl group, and a C2-methyl group, provides a synthetic entry point for further derivatization at multiple positions. Medicinal chemistry groups constructing focused libraries around the aryl imidazolone chemotype can use this compound as a key intermediate for N-alkylation, C2 modification, or C5 functionalization, leveraging commercially available starting materials (2,6-dimethylphenylamine and ethyl acetoacetate) for scale-up.

Quote Request

Request a Quote for 3-(2,6-Dimethylphenyl)-5-ethyl-2-methyl-3,5-dihydro-4H-imidazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.